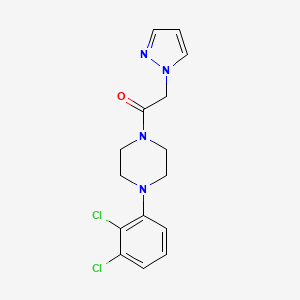
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves the following steps:
-
Formation of the Piperazine Intermediate:
- React 2,3-dichloroaniline with ethylene oxide to form 2,3-dichlorophenylpiperazine.
- Reaction conditions: Use a solvent such as ethanol and maintain the reaction temperature at around 80°C.
-
Formation of the Pyrazole Intermediate:
- React hydrazine hydrate with acetylacetone to form 1H-pyrazole.
- Reaction conditions: Use a solvent such as ethanol and maintain the reaction temperature at around 60°C.
-
Coupling Reaction:
- React 2,3-dichlorophenylpiperazine with 1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
- Reaction conditions: Use a solvent such as dichloromethane and maintain the reaction temperature at room temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, such as anxiety and depression.
Biological Studies: Used as a tool compound to study receptor binding and signal transduction pathways.
Chemical Biology: Employed in the development of chemical probes to investigate biological processes.
Pharmaceutical Industry: Explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in neurotransmitter levels, leading to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
- 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-triazol-1-yl)ethanone
Comparison:
- Structural Differences: The similar compounds differ in the heterocyclic ring attached to the ethanone moiety (imidazole, triazole, or pyrazole).
- Pharmacological Properties: These structural differences can lead to variations in receptor binding affinity, selectivity, and overall pharmacological profile.
- Uniqueness: 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its specific combination of the dichlorophenyl group, piperazine ring, and pyrazole moiety, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-3-1-4-13(15(12)17)19-7-9-20(10-8-19)14(22)11-21-6-2-5-18-21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCWHNPQXCGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
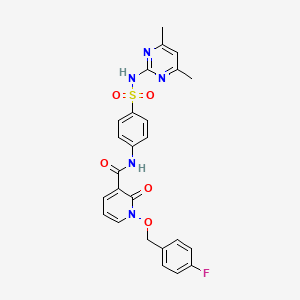
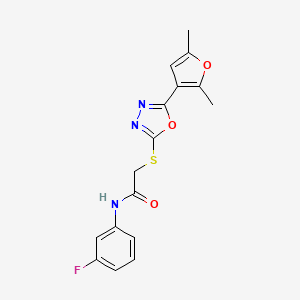
![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)
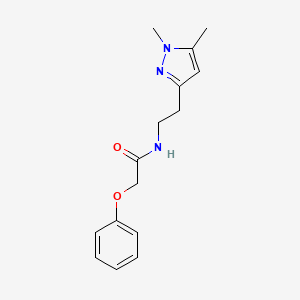
![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2854250.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2854252.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)
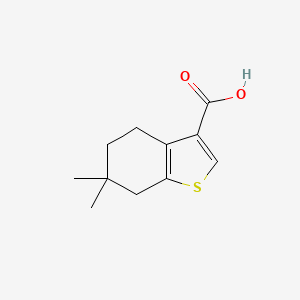

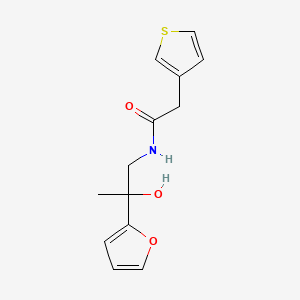
![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2854263.png)

